molecular formula C20H10Cl2O5 B058168 2',7'-Dichlorofluorescein CAS No. 76-54-0

2',7'-Dichlorofluorescein

Cat. No. B058168
CAS RN: 76-54-0
M. Wt: 401.2 g/mol
InChI Key: VFNKZQNIXUFLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

DCF derivatives can be synthesized through various chemical reactions, including Mannich reactions and aromatic Claisen rearrangements. These methods allow for the creation of both symmetrical and unsymmetrical DCF derivatives, providing a basis for studying the effects of binding and conformation on fluorescence quenching and intensity (Sparano, Shahi, & Koide, 2004).

Molecular Structure Analysis

The molecular structure of DCF and its derivatives plays a crucial role in determining their photophysical properties. Studies involving infrared multiple photon dissociation (IRMPD) action spectroscopy and computational analyses have shed light on the intrinsic behaviors of DCF in the gas phase, revealing insights into its prototropic forms and how molecular structure influences fluorescence properties (Yao, Steill, Oomens, & Jockusch, 2011).

Chemical Reactions and Properties

DCF undergoes various chemical reactions, including photoreduction and oxidation, which are critical for its application in detecting oxidative stress and reactive oxygen species (ROS). The photoreduction of DCF in the presence of reducing agents leads to the production of a semiquinone-type free radical, while its oxidation by horseradish peroxidase (HRP) in the presence of H2O2 generates the highly fluorescent DCF, indicative of oxidative stress conditions (Marchesi, Rota, Fann, Chignell, & Mason, 1999; Rota, Chignell, & Mason, 1999).

Physical Properties Analysis

The physical properties of DCF, including its fluorescence quantum yield, absorption, and emission spectra, are significantly influenced by its molecular structure and environment. For instance, the presence of chlorine atoms enhances its fluorescence emission, making DCF an efficient probe for detecting specific ions such as Cd2+ over other common metal ions (Goswami, Baruah, & Das, 2010).

Chemical Properties Analysis

The chemical behavior of DCF, including its interaction with reactive oxygen species and metal ions, is a key area of research. Studies have demonstrated that DCF is not directly sensitive to singlet molecular oxygen but can be oxidized by ROS to produce its fluorescent form, DCF, under certain conditions. This reactivity underscores the importance of understanding the chemical properties of DCF for its application in sensing and detection technologies (Bilski, Bélanger, & Chignell, 2002).

Scientific Research Applications

  • Measurement of Reactive Oxygen Species (ROS) : One of the widespread methods for ROS detection is based on the oxidation of the non-fluorescent probe 2',7'-dichlorodihydrofluorescein to yield the highly fluorescent 2',7'-dichlorofluorescein. This method has been used for over 40 years, although there have been discussions regarding its specificity and mechanisms of action (Chen et al., 2010).

  • Detection in Individual Neutrophils : this compound has been used as an indicator of intracellular H2O2 production in neutrophils. It facilitates the comparison of cell population responses with individual cell responses determined by flow cytometry and fluorescence microscopy (Patel et al., 1987).

  • Photoreduction Studies : Studies involving the photoreduction of this compound have implications for oxidative stress measurements, particularly in understanding the formation of radicals and the behavior of the compound under various conditions (Marchesi et al., 1999).

  • Fluorescence Quenching in Derivatives : Research on symmetrical and unsymmetrical this compound derivatives has revealed correlations between conformation, electron transfer mechanisms, and fluorescent intensities, which are essential for understanding the compound's behavior in various biological applications (Sparano et al., 2004).

  • Detection in Cancer Cells : It's used for detecting reactive oxygen species production induced by doxorubicin in cancer cells, providing insights into the drug's mechanism of action and cellular responses (Ubezio & Civoli, 1994).

  • Protamine Detection in Optical Films : Lipophilic this compound esters have been synthesized and incorporated into polymeric membrane films for the optical sensing and detection of polycationic protamine, demonstrating the compound's versatility in sensor technology (Wang et al., 1996).

Mechanism of Action

Target of Action

2’,7’-Dichlorofluorescein (DCF) is primarily used as a probe for the detection of reactive oxygen species (ROS) and nitric oxide (NO) within cells . The primary targets of DCF are therefore ROS and NO, which play crucial roles in various cellular processes, including cell signaling, immune response, and apoptosis .

Mode of Action

DCF is a cell-permeable non-fluorescent probe that can easily cross cell membranes . Once inside the cell, it undergoes de-esterification by intracellular esterases . Upon oxidation, typically by ROS or NO, DCF is converted into a highly fluorescent compound, 2’,7’-dichlorofluorescein . This fluorescence can be detected and quantified, providing a measure of the level of ROS and NO within the cell .

Biochemical Pathways

DCF primarily interacts with the oxidative stress pathways within the cell . Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the cell to counteract or detoxify their harmful effects through neutralization by antioxidants . DCF, as a probe, is oxidized by ROS, and this oxidation is a key step in the pathways that lead to the generation of the fluorescent compound that can be detected .

Pharmacokinetics

Given its use as a cell-permeable probe, it can be inferred that it has good bioavailability, as it can cross cell membranes and enter cells . Once inside the cell, it is metabolized (de-esterified) by intracellular esterases .

Result of Action

The primary result of DCF action is the generation of a fluorescent signal that corresponds to the level of ROS and NO within the cell . This allows for the quantification of these species and provides a measure of oxidative stress within the cell . Therefore, DCF is a valuable tool in research areas such as toxicology, pharmacology, and cell biology, where understanding the role of ROS and NO is of importance .

Action Environment

The action of DCF can be influenced by various environmental factors. For instance, the presence of other reactive species or antioxidants in the cell can impact the level of ROS and NO, and thus the fluorescence signal generated by DCF . Furthermore, factors such as pH and temperature could potentially affect the stability and efficacy of DCF . .

Future Directions

2’,7’-Dichlorofluorescein has been employed as a reactant in reactive oxygen species (ROS) formation reactions in biological applications . It has been utilized in oxidative stress and cell spreading measurement . It has been extensively explored to analyze oxidative, respiratory burst, secretory peroxidase, and multidrug resistance-associated proteins (MRPs) . It has been widely investigated for detecting/quantification of H2O2, glucose, lipid, cholesterol, other hydroperoxides, and polycationic protamine . Moreover, it has been applied to differentiate dopamine from ascorbic acid . It has also shown immense potential in biolabeling, cancer imaging, and drug delivery . Several studies demonstrated the great promise of DCF as a fluorescent probe for real-time monitoring/quantification of mercury, cadmium, zinc, arsenite, acetate, fluoride, thiocyanate, azide ions, hydrogen peroxide, ammonia, ozone, sulfur dioxide, and drug molecules . Furthermore, the use of DCF to manufacture dye-sensitized solar cells and Schottky barrier devices opens up avenues for its industrial applications .

Biochemical Analysis

Biochemical Properties

2’,7’-Dichlorofluorescein interacts with various enzymes, proteins, and other biomolecules. It is predominantly used to detect reactive oxygen species (ROS) intermediates and quantify the overall oxidative stress in cells . The non-fluorescent 2’,7’-Dichlorofluorescein diacetate (DCFH-DA) crosses the plasma membrane and is deacetylated by cytosolic esterases to 2’,7’-dichlorodihydrofluorescein (DCFH2). The non-fluorescent DCFH2 is subsequently oxidized by reactive transients to form the fluorescent 2’,7’-dichlorofluorescein .

Cellular Effects

2’,7’-Dichlorofluorescein has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is used to measure ROS formation in cells, which is a key component of the cell’s response to oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 2’,7’-Dichlorofluorescein involves its transformation within the cell. It is de-esterified intracellularly and turns to highly fluorescent 2’,7’-dichlorofluorescein upon oxidation . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of 2’,7’-Dichlorofluorescein change over time in laboratory settings. It has been observed that the internal signal for H2O2 develops more rapidly than the external apoplastic signal . Furthermore, the stability of 2’,7’-Dichlorofluorescein in cell culture medium relies on medium composition .

Transport and Distribution

2’,7’-Dichlorofluorescein is transported and distributed within cells and tissues. It is known that the non-fluorescent 2’,7’-Dichlorofluorescein diacetate (DCFH-DA) crosses the plasma membrane and is deacetylated by cytosolic esterases to 2’,7’-dichlorodihydrofluorescein (DCFH2)

Subcellular Localization

It is known that major accumulation of the compound, after being transformed into its fluorescent form, is detected in endomembrane, cytoplasmic, and nuclear compartments

properties

IUPAC Name

2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNKZQNIXUFLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058798
Record name 2′,7′-Dichlorofluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 2',7'-Dichlorofluorescein
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13887
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

76-54-0
Record name 2′,7′-Dichlorofluorescein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',7'-Dichlorofluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',7'-dichloro-3',6'-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2′,7′-Dichlorofluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2',7'-DICHLOROFLUORESCEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56NQM5UZT1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2',7'-Dichlorofluorescein
Reactant of Route 2
2',7'-Dichlorofluorescein
Reactant of Route 3
2',7'-Dichlorofluorescein
Reactant of Route 4
2',7'-Dichlorofluorescein
Reactant of Route 5
2',7'-Dichlorofluorescein
Reactant of Route 6
2',7'-Dichlorofluorescein

Q & A

ANone: 2',7'-Dichlorofluorescein diacetate (DCFH-DA) is a non-fluorescent compound that readily penetrates cells. Once inside, cellular esterases cleave the acetate groups, trapping the non-fluorescent this compound (DCFH) within the cell. ROS, particularly hydrogen peroxide (H2O2), oxidize DCFH to DCF, which emits green fluorescence detectable by various methods like flow cytometry and fluorescence microscopy. [, , , , , , ]

ANone: While widely used, DCFH-DA has limitations. It's not specific to H2O2 and can be oxidized by other ROS and reactive nitrogen species. Additionally, the assay's sensitivity can be influenced by factors like probe concentration, cell type, and exposure time. [, , ]

ANone: Yes, some antioxidants, like Trolox (a vitamin E analog), can directly oxidize this compound even at physiological pH, leading to potential overestimation of ROS levels. Other antioxidants may interact with the assay differently, necessitating careful experimental design and interpretation of results. []

ANone: The molecular formula of this compound is C20H10Cl2O5, and its molecular weight is 401.2 g/mol.

ANone: While the provided research doesn't extensively cover DCF's stability in various solvents, it does highlight its use in different biological buffers and media. [, , , ] Researchers should perform appropriate stability tests for their specific applications.

ANone: The research papers provided focus on DCF's application as a fluorescent probe and don't indicate any intrinsic catalytic properties.

ANone: One study investigates the coherent control of two-photon fluorescence (TPF) of this compound using shaped femtosecond pulses. [] This demonstrates the potential for using computational methods to investigate DCF's photophysical properties.

ANone: The provided research primarily focuses on utilizing DCF and DCFH-DA as tools to investigate biological processes, particularly oxidative stress. The studies do not provide information on the above-mentioned aspects related to DCF's pharmaceutical development, regulatory compliance, or other applications.

ANone: While the provided research doesn't offer a historical overview, DCF's application as a fluorescent probe for ROS detection has become increasingly popular in various research areas, including cell biology, toxicology, and drug discovery. [1-25]

ANone: The provided research demonstrates the application of DCF in diverse fields like:

  • Cell Biology: Understanding the role of oxidative stress in cell signaling and apoptosis. [, , , , , ]
  • Toxicology: Assessing the neurotoxic effects of heavy metals like methylmercury and trimethyltin. []
  • Immunology: Investigating the impact of oxidative stress on immune cell function and inflammation. [, , , ]
  • Plant Biology: Studying the role of ROS in plant development and stress response. []
  • Drug Discovery: Evaluating the efficacy of antioxidant compounds and exploring potential therapeutic targets. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.